molecular formula C19H20N2O4 B2963653 3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone CAS No. 1009469-07-1

3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B2963653
CAS RN: 1009469-07-1
M. Wt: 340.379
InChI Key: WNVLPJAJNYJBFT-UHFFFAOYSA-N
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Description

3-ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is an aromatic ether.

Scientific Research Applications

Acid-Catalyzed Rearrangements

One study explores the acid-catalyzed rearrangement of spirocyclohexadienone compounds, demonstrating the potential of such chemical structures in synthetic organic chemistry. The research highlights how different catalysts and conditions can lead to various products, indicating the versatility of cyclohexadienone derivatives in chemical transformations (Choudhury, 1974).

Reactivity and Tautomerization

Another significant application is the study of the dual reactivity of hydroxy- and methoxy-substituted o-quinone methides. These compounds, closely related to the structure of interest, exhibit unique behaviors in aqueous solutions, such as hydration and tautomerization. This research provides insights into the reactivity patterns that could be relevant for the development of new synthetic pathways or the understanding of reaction mechanisms (Arumugam & Popik, 2010).

Dearomatization Strategies

Research on the dearomatization of arenes to produce cyclohexa-2,4-dienones underscores the utility of these compounds in the synthesis of complex molecules. The study demonstrates how phenol oxidation, mediated by iodine(III), can be harnessed to construct synthetically valuable naphthoid orthoquinols, highlighting the applicability of cyclohexadienone derivatives in organic synthesis and the preparation of functionalized cyclic olefins (Quideau, Looney, & Pouységu, 1999).

Biological Evaluation for Anticancer Activity

A study on the design, synthesis, and biological evaluation of dihydropyrazole analogues targeting the tubulin colchicine binding site showcases the potential medicinal chemistry applications of cyclohexadienone derivatives. The research identified compounds with low nanomolar potency against various cancer cell lines, pointing to the therapeutic potential of structurally related compounds (Liu et al., 2016).

Novel Synthesis Methodologies

Lastly, innovative synthesis methodologies for polyene compounds using ω-alkoxy-(2E,4E)-dienoates and δ-oxo-α,β:δ-dienones highlight the role of cyclohexadienone derivatives as intermediates in the preparation of complex organic molecules. This research demonstrates high yield and stereoselectivity, offering new approaches for synthesizing polyene compounds and natural products (Ma & Lu, 1990).

properties

IUPAC Name

5-ethoxy-2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-23-13-9-10-14(15(22)11-13)19-18(12-20-21-19)25-17-8-6-5-7-16(17)24-4-2/h5-12,22H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVLPJAJNYJBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

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